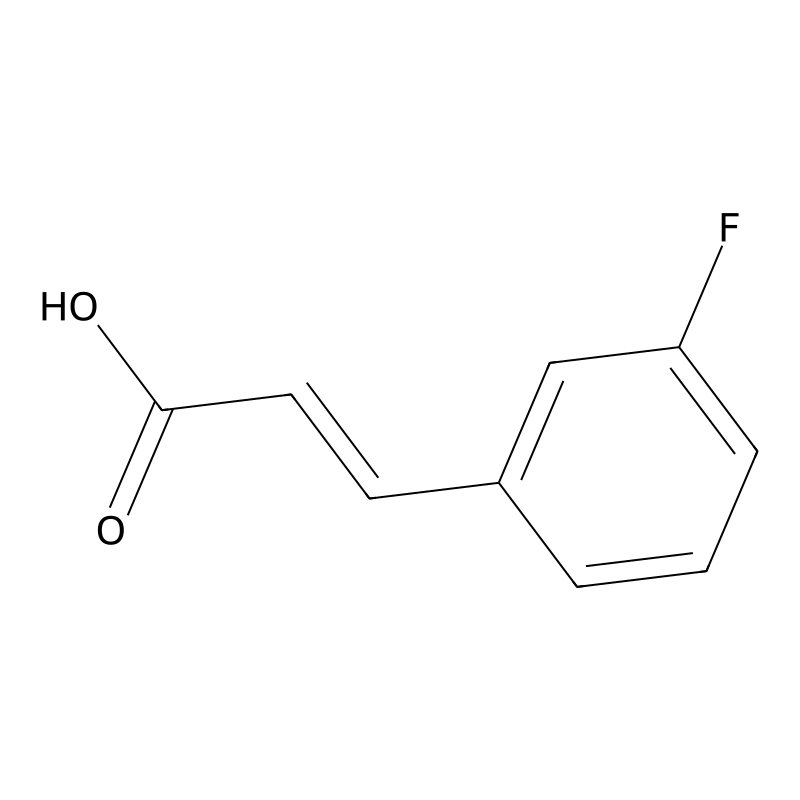

3-(3-Fluorophenyl)acrylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Organic synthesis

3-(3-Fluorophenyl)acrylic acid possesses an acrylic acid moiety, a common building block in organic synthesis. The presence of the fluorine atom on the phenyl ring can potentially influence reactivity in reactions like esterification or amidation. Researchers might explore its use in the synthesis of novel materials or pharmaceuticals [].

Material science

Acrylic acid derivatives are known for their ability to polymerize and form various materials. 3-(3-Fluorophenyl)acrylic acid could be investigated as a monomer for the creation of novel polymers with specific properties. The fluorine group's influence on factors like chain flexibility or thermal stability would be of interest [].

Medicinal chemistry

Many bioactive molecules incorporate acrylic acid functionalities. While the biological activity of 3-(3-fluorophenyl)acrylic acid itself is unknown, researchers might explore its potential as a starting material for the synthesis of new drugs. Modifications could be made to the molecule to target specific biological processes [].

3-(3-Fluorophenyl)acrylic acid, also known as (E)-3-(3-fluorophenyl)-2-propenoic acid or 3-fluorocinnamic acid, is an organic compound with the molecular formula C₉H₇F O₂. It appears as a white crystalline solid, exhibiting a melting point of approximately 166.2 to 166.8 °C. This compound is soluble in water and polar organic solvents, making it versatile for various applications in chemical research and synthesis .

- Knowenagel-Doebner Reaction: This reaction involves the condensation of malonic acid or its esters with aldehydes, leading to the formation of acrylic acids .

- Suzuki Coupling: Recent studies indicate that this compound can also be synthesized through Suzuki coupling, where a boronic acid reacts with carbon dioxide under specific conditions .

- Kinetic Resolution: It can be formed as a side product during the kinetic resolution of β-phenylalanine derivatives .

These reactions highlight the compound's utility in synthetic organic chemistry.

Research indicates that 3-(3-fluorophenyl)acrylic acid exhibits significant biological activities. Its fluorinated structure may enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry. Specific studies have suggested potential applications in developing pharmaceuticals due to its ability to modulate biological pathways .

The synthesis of 3-(3-fluorophenyl)acrylic acid can be accomplished through several methods:

- Knowenagel-Doebner Reaction: This classical method involves reacting malonic acid or its esters with 3-fluorobenzaldehyde.

- Procedure: A mixture of 3-fluorobenzaldehyde (10 g), malonic acid (15.6 g), and piperidine (0.7 ml) in pyridine (35 ml) is heated at reflux for about 3.5 hours.

- Suzuki Coupling: Recent advancements have shown that this compound can also be synthesized via Suzuki coupling techniques.

These methods provide flexibility in synthesizing the compound for various research and industrial applications.

3-(3-Fluorophenyl)acrylic acid finds applications across multiple fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic uses.

- Material Science: The compound can be utilized in the development of polymers and other materials owing to its reactive double bond.

- Chemical Research: It serves as an important intermediate in organic synthesis and research studies focusing on fluorinated compounds.

Interaction studies involving 3-(3-fluorophenyl)acrylic acid have revealed insights into its reactivity and biological potential. Research indicates that its fluorinated structure may enhance binding affinity to certain biological targets compared to non-fluorinated analogs. This aspect is crucial for drug development where increased potency and selectivity are desired .

Several compounds share structural similarities with 3-(3-fluorophenyl)acrylic acid, including:

- 3-(4-Fluorophenyl)acrylic Acid: Similar in structure but differs by the position of the fluorine atom on the phenyl ring.

- Cinnamic Acid: The parent compound without fluorination, serving as a basis for comparison regarding reactivity and biological activity.

- Trans-4-Fluorocinnamic Acid: Another fluorinated derivative that exhibits distinct properties due to the position of substituents.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Fluorophenyl)acrylic Acid | C₉H₇F O₂ | Fluorine at para position |

| Cinnamic Acid | C₉H₈O₂ | No fluorination |

| Trans-4-Fluorocinnamic Acid | C₉H₇F O₂ | Different stereochemistry compared to 3-fluoro variant |

The uniqueness of 3-(3-fluorophenyl)acrylic acid lies in its specific fluorination pattern and resulting chemical behavior, which differentiates it from these similar compounds.